N-[1-(1-hydroxynaphthalene-2-carbonyl)piperidin-4-yl]propane-1-sulfonamide
Description
N-[1-(1-hydroxynaphthalene-2-carbonyl)piperidin-4-yl]propane-1-sulfonamide is a complex organic compound that features a naphthalene ring, a piperidine ring, and a sulfonamide group
Properties
IUPAC Name |
N-[1-(1-hydroxynaphthalene-2-carbonyl)piperidin-4-yl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-2-13-26(24,25)20-15-9-11-21(12-10-15)19(23)17-8-7-14-5-3-4-6-16(14)18(17)22/h3-8,15,20,22H,2,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLHAXZKKGLNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-hydroxynaphthalene-2-carbonyl)piperidin-4-yl]propane-1-sulfonamide typically involves multiple steps:
Formation of the Naphthalene Derivative: The initial step involves the preparation of 1-hydroxynaphthalene-2-carboxylic acid, which can be synthesized through the oxidation of 1-naphthol.
Coupling with Piperidine: The carboxylic acid group is then activated, often using reagents like thionyl chloride, to form an acyl chloride. This intermediate is then reacted with piperidine to form the corresponding amide.
Sulfonamide Formation: The final step involves the introduction of the propane-1-sulfonamide group. This can be achieved by reacting the amide with propane-1-sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-hydroxynaphthalene-2-carbonyl)piperidin-4-yl]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 1-naphthoquinone derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-[1-(1-hydroxynaphthalene-2-carbonyl)piperidin-4-yl]propane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or microbial infections.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[1-(1-hydroxynaphthalene-2-carbonyl)piperidin-4-yl]propane-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1-hydroxynaphthalene-2-carbonyl)piperidin-4-yl]methane-1-sulfonamide
- N-[1-(1-hydroxynaphthalene-2-carbonyl)piperidin-4-yl]ethane-1-sulfonamide
Uniqueness
N-[1-(1-hydroxynaphthalene-2-carbonyl)piperidin-4-yl]propane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthalene ring provides aromatic stability, while the piperidine ring offers flexibility and the sulfonamide group enhances solubility and reactivity.
This compound’s unique structure allows it to interact with a wide range of molecular targets, making it a versatile tool in scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
